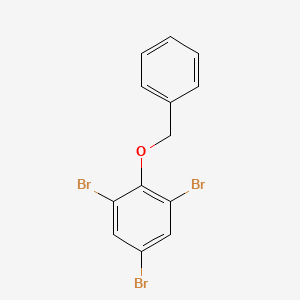

2-(Benzyloxy)-1,3,5-tribromobenzene

Description

Significance of Polyhalogenated Aromatic Ethers in Organic Synthesis

Polyhalogenated aromatic ethers represent a significant class of substituted benzene (B151609) derivatives that have garnered considerable attention in organic synthesis. These compounds, characterized by an ether linkage and multiple halogen substituents on the aromatic ring, offer a unique combination of reactivity and stability. The ether group can influence the electronic nature of the aromatic system, while the halogen atoms serve as versatile handles for a variety of chemical transformations.

The presence of multiple halogens allows for selective and sequential reactions, such as cross-coupling reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. This capability makes polyhalogenated aromatic ethers valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com Furthermore, the type of halogen (fluorine, chlorine, bromine, iodine) dictates the reactivity, with the carbon-halogen bond strength decreasing down the group, providing chemists with a tunable platform for synthetic strategies. researchgate.net

Overview of Halogenated Benzene Scaffolds in Advanced Materials Chemistry

In the realm of advanced materials chemistry, halogenated benzene scaffolds are crucial for the development of novel functional materials. The introduction of halogen atoms onto a benzene ring can significantly alter the electronic and photophysical properties of the resulting molecule. acs.org This has led to their use in the design of organic semiconductors, liquid crystals, and luminescent materials.

The directed nature of halogen bonding, a noncovalent interaction involving a halogen atom as a Lewis acid, provides a powerful tool for controlling the self-assembly of molecules in the solid state. acs.org This controlled organization is paramount for achieving desired material properties, such as charge transport in organic field-effect transistors or specific emission characteristics in organic light-emitting diodes (OLEDs). The ability to systematically modify the halogen substituent allows for the precise tuning of these intermolecular interactions and, consequently, the bulk properties of the material. acs.orgresearchgate.net

Contextualizing 2-(Benzyloxy)-1,3,5-tribromobenzene within Aromatic Building Blocks

This compound is a prime example of a polyhalogenated aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyloxy group and three bromine atoms strategically positioned on the benzene ring, offers multiple points for chemical modification. The bromine atoms can participate in a variety of cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The benzyloxy group, while relatively stable, can be cleaved under specific conditions to reveal a hydroxyl group, providing another avenue for functionalization.

The synthesis of this compound typically involves the bromination of a benzene precursor followed by the introduction of the benzyloxy group via a nucleophilic substitution reaction. Its utility as an intermediate is highlighted in its application in the synthesis of more complex organic molecules with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉Br₃O | |

| Molecular Weight | 420.92 g/mol | |

| CAS Number | 88486-72-0 | chemuniverse.com |

| Appearance | Not explicitly stated, likely a solid | |

| Synonyms | 1,3,5-Tribromo-2-(phenylmethoxy)benzene |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIFETXUEKGOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395278 | |

| Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88486-72-0 | |

| Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,4,6-tribromophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyloxy 1,3,5 Tribromobenzene

Retrosynthetic Strategies for the Benzyloxy-Tribromobenzene Core

Retrosynthetic analysis of 2-(benzyloxy)-1,3,5-tribromobenzene reveals a primary disconnection at the ether linkage. This suggests two main precursors: a 2,4,6-tribromophenol (B41969) derivative and a benzyl (B1604629) halide. Alternatively, a disconnection at the carbon-bromine bonds points to a benzyloxy-substituted benzene (B151609) ring that can undergo subsequent bromination. A common and plausible synthetic route begins with the readily available 1,3,5-tribromobenzene (B165230). The strategy then involves the introduction of a hydroxyl group at the 2-position, followed by benzylation.

Precursor Synthesis and Functionalization of 1,3,5-Tribromobenzene

The key precursor, 1,3,5-tribromobenzene, can be synthesized through various methods. One common approach is the bromination of aniline (B41778) to produce 2,4,6-tribromoaniline, followed by diazotization and subsequent removal of the diazonium group with ethanol (B145695). wikipedia.org Other reported methods include the replacement of the amino group of 3,5-dibromoaniline (B181674) with bromine and the trimerization of bromoacetylene. wikipedia.org

Once 1,3,5-tribromobenzene is obtained, a crucial step is the introduction of a hydroxyl group at the 2-position. This can be achieved through techniques such as directed ortho-metalation or electrophilic substitution. This functionalized intermediate is then ready for the subsequent benzyloxylation step.

Optimization of Reaction Conditions for Yield and Purity of this compound

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, and base. For the benzylation step, polar aprotic solvents like dimethylformamide (DMF) are known to enhance the rate of nucleophilic substitution. Elevated temperatures, typically in the range of 80–100°C, can improve the kinetics of the benzylation reaction. The choice of base, such as potassium carbonate, is critical for the deprotonation of the phenolic precursor, facilitating the nucleophilic attack on the benzyl halide. researchgate.net The optimization process aims to maximize the yield and purity of the final product by minimizing side reactions and facilitating purification. beilstein-journals.orgscielo.br

Table 1: Key Parameters for Optimizing the Synthesis of this compound

| Parameter | Typical Conditions | Rationale |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilic substitution. |

| Temperature | 80–100°C | Improves reaction kinetics for benzylation. |

| Base | Potassium Carbonate (K₂CO₃) | Facilitates deprotonation of the phenol (B47542) for Williamson ether synthesis. researchgate.net |

Catalytic Systems in the Formation of Aryl Ether Linkages

The formation of aryl ether linkages, a cornerstone of this synthesis, can be facilitated by various catalytic systems. While the traditional Williamson ether synthesis is often effective, modern cross-coupling reactions offer alternative and sometimes milder conditions. organic-chemistry.org Copper-catalyzed and palladium-catalyzed systems are prominent in aryl ether synthesis. organic-chemistry.orgdntb.gov.ua

The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple aryl halides with alcohols. organic-chemistry.org More contemporary methods, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, utilize palladium and copper catalysts, respectively, often with specialized ligands to promote the formation of the C-O bond under milder conditions. organic-chemistry.orgdntb.gov.uagoogle.com These catalytic systems can offer advantages in terms of substrate scope and functional group tolerance. acs.org For instance, the use of specific phosphine (B1218219) ligands can enable the efficient coupling of aryl chlorides and bromides with alcohols. organic-chemistry.org

Novel Approaches in the Synthesis of Highly Substituted Aryl Ethers

The field of organic synthesis is continually evolving, with new methodologies being developed to construct complex molecules more efficiently.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single reaction vessel. researchgate.netorganic-chemistry.orgacs.orgacs.org This approach minimizes waste, reduces reaction time, and simplifies purification processes. In the context of highly substituted aryl ethers, a one-pot reaction could potentially combine the hydroxylation of an aryl halide with the subsequent etherification step. researchgate.net For example, a copper-catalyzed hydroxylation of an aryl bromide could be followed by in-situ alkylation to form the desired aryl ether. researchgate.net Such tandem processes offer a streamlined and environmentally friendlier route to these valuable compounds. researchgate.netresearchgate.net

Green Chemistry Approaches in Organic Synthesis

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules like this compound. The primary route to this compound is the Williamson ether synthesis, involving the reaction of a 2,4,6-tribromophenoxide salt with a benzylating agent, typically benzyl bromide. Green approaches focus on improving the environmental footprint of this classic transformation by utilizing alternative catalysts and energy sources.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) stands out as a powerful green tool for this synthesis. biomedres.us In this method, a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from a solid or aqueous phase into an organic phase where it can react with the benzyl halide. slideshare.net This technique offers several advantages over conventional methods that might use polar aprotic solvents like DMF. biomedres.usphasetransfer.com

Key benefits of using PTC include:

Elimination of Hazardous Solvents: PTC can enable the use of less hazardous, non-polar solvents or even biphasic water-organic solvent systems, reducing the reliance on toxic and difficult-to-remove solvents. phasetransfer.com

Milder Reaction Conditions: The increased reactivity of the "naked" anion in the organic phase often allows the reaction to proceed at lower temperatures, saving energy. biomedres.us

Improved Yield and Selectivity: By promoting the desired SN2 pathway, PTC can lead to higher yields and minimize side reactions. crdeepjournal.org

Use of Inexpensive Bases: Strong, expensive bases can often be replaced with inexpensive alkali metal hydroxides (e.g., NaOH) or carbonates. phasetransfer.com

The reaction mechanism involves the phase-transfer catalyst (Q+X-) exchanging its counter-ion (X-) for the 2,4,6-tribromophenoxide anion (ArO-) at the interface of the two phases. The resulting ion pair (Q+ArO-) is soluble in the organic phase, where the phenoxide anion reacts with benzyl bromide to form the desired ether and Q+Br-. The catalyst then returns to the interface to repeat the cycle.

| Parameter | Conventional Method | Green PTC Method |

| Precursor | 2,4,6-Tribromophenol | 2,4,6-Tribromophenol |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous Dimethylformamide (DMF) | Toluene (B28343)/Water (biphasic) |

| Catalyst | None | Tetrabutylammonium (B224687) Bromide (TBAB) |

| Temperature | 80-100 °C | 50-70 °C |

| Waste Profile | High-boiling point organic solvent | Recyclable organic solvent and water |

| Safety | Use of pyrophoric NaH | Use of less hazardous NaOH |

Alternative Energy Sources

To further align with green chemistry goals, alternative energy sources can be employed to drive the synthesis.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss to dramatically reduce reaction times from hours to minutes. rasayanjournal.co.inarkat-usa.orgarkat-usa.org For the synthesis of this compound, a mixture of the reactants under PTC conditions could be subjected to microwave irradiation, potentially leading to nearly quantitative yields in a fraction of the time required for conventional heating. beilstein-journals.org

Ultrasonic Irradiation (Sonochemistry): Ultrasound can promote reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. researchgate.netuniv.kiev.ua This process creates localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates, particularly in heterogeneous systems like the solid-liquid PTC synthesis of ethers. nih.gov

Flow Chemistry Applications for Scalable Production

For the large-scale and continuous production of this compound, flow chemistry offers significant advantages in terms of safety, scalability, and process control over traditional batch synthesis. core.ac.uk A flow process for this compound would involve continuously pumping streams of reactants through a network of tubes and reactors.

A hypothetical flow setup could be designed as follows:

A stream of 2,4,6-tribromophenol dissolved in a suitable organic solvent (e.g., toluene or THF) is mixed with a stream of an aqueous base (e.g., KOH).

This biphasic mixture is passed through a static mixer or a phase-transfer catalyst cartridge to generate the phenoxide.

A third stream containing benzyl bromide in an organic solvent is introduced at a T-junction.

The combined stream then enters a heated coil reactor (a form of plug flow reactor, PFR) where the temperature and residence time are precisely controlled to ensure complete reaction.

The output stream flows through a back-pressure regulator to maintain the system under pressure, allowing for heating above the solvent's boiling point. nih.gov

Finally, the product stream is directed to an in-line separation and purification module, such as a liquid-liquid separator followed by a crystallization unit.

The key advantages of this flow approach include:

Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic reactions or the handling of reactive intermediates. core.ac.uk

Superior Process Control: Precise control over temperature, pressure, residence time, and stoichiometry leads to higher consistency and reproducibility.

Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates and temperatures, a process that is much more time-consuming in batch.

Scalability: Production capacity can be increased by either running the system for longer periods or by "scaling out"—running multiple identical flow reactors in parallel. core.ac.uk

| Parameter | Value/Description |

| Reactant 1 Stream | 2,4,6-Tribromophenol in Toluene |

| Reactant 2 Stream | Aqueous Potassium Hydroxide (KOH) |

| Reactant 3 Stream | Benzyl Bromide in Toluene |

| Flow Rate | 0.1 - 10 mL/min (variable) |

| Reactor Type | Heated Coil (Stainless Steel or PFA) |

| Reactor Volume | 10 - 50 mL |

| Residence Time | 5 - 30 minutes |

| Temperature | 80 - 140 °C |

| Pressure | 5 - 10 bar |

| Throughput (Example) | ~0.5 - 5.0 kg/day (estimated) |

This flow chemistry approach represents a state-of-the-art method for producing specialty chemicals like this compound in a manner that is not only efficient but also inherently safer and more environmentally responsible than traditional batch manufacturing.

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 1,3,5 Tribromobenzene

Reactions Involving the Benzyloxy Moiety

The benzyloxy group, commonly used as a protecting group for phenols, offers several pathways for chemical modification. Its reactivity is centered on the cleavage of the benzyl-oxygen bond or the oxidation of the benzylic methylene (B1212753) group.

Selective Cleavage and Deprotection Strategies

The removal of the benzyl (B1604629) group to unveil the parent phenol (B47542), 2,4,6-tribromophenol (B41969), is a key transformation. Various methods exist for the cleavage of benzyl ethers, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. organic-chemistry.org

One of the most common and efficient methods is catalytic hydrogenolysis. jk-sci.com This reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). jk-sci.com The process is typically clean and high-yielding, producing the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org For substrates sensitive to gaseous hydrogen, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) can be employed. jk-sci.comresearchgate.net

Acid-catalyzed cleavage is another viable strategy, although it is generally limited to substrates that can withstand strongly acidic conditions. organic-chemistry.org Reagents such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are known to effect debenzylation under mild conditions while tolerating a range of other functional groups.

The following table summarizes common strategies for benzyl ether deprotection applicable to 2-(Benzyloxy)-1,3,5-tribromobenzene.

Table 1: Selective Deprotection Strategies for Benzyl Ethers

| Method | Reagents & Conditions | Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH, MeOH, or THF. jk-sci.com | Phenol, Toluene jk-sci.com | A widely used, clean, and efficient method. |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C; or Ammonium Formate, Pd/C. jk-sci.comresearchgate.net | Phenol, Toluene | Avoids the use of gaseous H₂, which can be advantageous for safety and selectivity. |

| Lewis Acid Cleavage | BCl₃·SMe₂ in CH₂Cl₂ or ether. | Phenol | Effective under mild conditions and shows good functional group tolerance. |

| Strong Acid Cleavage | HBr, TFA, or MsOH. organic-chemistry.org | Phenol | Generally requires harsh conditions and is suitable for acid-stable substrates. |

Oxidation and Reduction Pathways

Beyond simple cleavage, the benzyloxy moiety can undergo specific oxidation and reduction reactions. The primary reduction pathway is the hydrogenolysis reaction described previously, which cleaves the C-O bond. organic-chemistry.org

Oxidation reactions, however, can target the benzylic C-H bonds without necessarily leading to immediate deprotection. The use of specific oxidizing agents can convert the stable benzyl ether into more reactive functional groups like aldehydes or esters. nih.gov For instance, reagents like N-bromosuccinimide (NBS) can achieve mono- or di-bromination at the benzylic position, which can then lead to the formation of an aromatic aldehyde or a methyl ester, respectively. nih.gov Other oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and hypervalent iodine compounds (e.g., o-iodoxybenzoic acid, IBX) are also known to oxidize benzyl ethers to carbonyl compounds. proquest.comcdnsciencepub.com The reaction with DDQ is thought to proceed via a rate-determining hydride abstraction from the benzylic carbon. cdnsciencepub.com Phase-transfer catalysis using potassium permanganate (B83412) has also been reported for the oxidation of benzyl ethers to benzoate (B1203000) esters. tandfonline.com These transformations treat the benzyl group not just as a protecting group but as a precursor to other functionalities. siu.edu

Reactivity of the Bromine Substituents on the Aromatic Ring

The three bromine atoms on the aromatic ring are leaving groups and significantly influence the ring's electronic properties, making it susceptible to reactions that are uncommon for unsubstituted benzene (B151609).

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.comyoutube.com

In this compound, the three bromine atoms act as inductive electron-withdrawing groups, which lowers the electron density of the aromatic ring and activates it for nucleophilic attack. youtube.com The reaction typically proceeds via an addition-elimination mechanism. youtube.com This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step, which is therefore the rate-determining step. youtube.com In the second, faster step, the leaving group (a bromide ion) is eliminated, restoring the ring's aromaticity. youtube.com

The presence of the benzyloxy group, which is electron-donating by resonance, can influence the regioselectivity of the substitution, although the powerful activating effect of the three halogens is expected to dominate the ring's reactivity profile. SNAr reactions provide a pathway to introduce nucleophiles such as alkoxides, amines, or thiolates onto the aromatic core.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

The carbon-bromine bonds in this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate to form a new carbon-carbon bond. libretexts.org This reaction is fundamental in the synthesis of biaryl compounds.

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition : The aryl bromide adds to a Pd(0) catalyst to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, a process typically facilitated by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. libretexts.org

For this compound, the electronic nature of the substrate presents a specific challenge. The aromatic ring is rendered electron-deficient by the three bromine atoms and the benzyloxy group. This electronic environment slows down the initial oxidative addition step. libretexts.org To overcome this kinetic barrier and improve reaction efficiency, specific strategies must be employed. These include the use of bulky, electron-rich phosphine (B1218219) ligands (such as PtBu₃ or SPhos) that stabilize the palladium intermediates, or the application of microwave-assisted synthesis to reach the higher temperatures (120–150°C) needed to drive the reaction forward. libretexts.orgorganic-chemistry.org

The table below outlines typical conditions for a Suzuki-Miyaura coupling involving an aryl bromide.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org | Catalyzes the C-C bond formation |

| Ligand | P(t-Bu)₃, PCy₃, SPhos | Stabilizes the Pd catalyst and facilitates the reaction steps |

| Base | K₃PO₄, Cs₂CO₃, NaOH libretexts.org | Activates the boron reagent for transmetalation |

| Solvent | Toluene, THF, Dioxane, often with water youtube.com | Solubilizes reactants and facilitates the reaction |

| Temperature | Room Temperature to >100 °C | Provides energy to overcome activation barriers |

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling reaction serves as a powerful method for the formation of carbon-carbon triple bonds by coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methodologies have been developed to circumvent these stringent requirements. organic-chemistry.org

In the context of this compound, the multiple bromine atoms present on the aromatic ring offer several sites for potential Sonogashira coupling. The regioselectivity of this reaction is of significant interest. Studies on similarly substituted triiodoarenes have shown that the coupling occurs preferentially at the less sterically hindered positions. nih.gov For 5-substituted-1,2,3-triiodobenzene, the reaction with phenylacetylene (B144264) was highly regioselective to the terminal C–I bond, yielding the corresponding 2,3-diiododiphenylacetylene. nih.gov This suggests that for this compound, the initial coupling would likely occur at the C5 position, which is para to the benzyloxy group and flanked by two bromine atoms.

The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. Copper-free conditions have been developed to avoid the undesirable homo-coupling of the alkyne substrate. beilstein-journals.org For instance, the coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114) was successfully achieved using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalytic system with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the base. beilstein-journals.org The use of such optimized conditions could prove beneficial for the selective coupling of this compound with various alkynes, providing a pathway to complex, multi-substituted aromatic compounds. researchgate.net

A representative Sonogashira coupling reaction is depicted below:

Table 1: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

|---|---|---|---|

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-(Benzyloxy)-5-(alkynyl)-1,3-dibromobenzene |

Heck Reactions with Alkenes

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, couples unsaturated halides with alkenes. wikipedia.org This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a cornerstone of modern organic synthesis. wikipedia.org The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine ligand. wikipedia.orgorganic-chemistry.org

The reactivity of this compound in Heck reactions is influenced by the electron-deficient nature of the aromatic ring, a consequence of the three bromine atoms and the benzyloxy group. This deactivation can slow down the oxidative addition step in the catalytic cycle. libretexts.org To overcome this, electron-rich ligands can be employed to stabilize the palladium intermediates, thereby improving the efficiency of the coupling.

The Heck reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org For a substrate like this compound, the reaction with an alkene would be expected to occur at one of the bromine-substituted positions. Similar to the Sonogashira coupling, the initial reaction would likely favor the less sterically hindered C5 position.

The general mechanism of the Heck reaction involves: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond.

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the palladium(0) catalyst.

Table 2: Key Steps in the Heck Reaction Mechanism

| Step | Description |

|---|---|

| A | Oxidative addition of the aryl halide to the Pd(0) catalyst. |

| B | Migratory insertion of the alkene into the Pd-aryl bond. |

| C | β-Hydride elimination to form the substituted alkene product. |

| D | Reductive elimination with a base to regenerate the Pd(0) catalyst. |

Negishi and Kumada Coupling Studies

Negishi Coupling:

The Negishi coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, a Negishi coupling would involve its reaction with an organozinc reagent in the presence of a suitable catalyst. The electron-deficient nature of the tribrominated ring might necessitate the use of highly active catalyst systems, such as those employing palladacycle precatalysts or specific phosphine ligands like SPhos or RuPhos, to achieve good yields. nih.gov The reaction allows for the introduction of a wide variety of alkyl, vinyl, aryl, and other organic fragments onto the aromatic core. wikipedia.orgorganic-chemistry.org Given the multiple reaction sites, regioselectivity would be a key consideration, with the C5 position being the most probable site for initial coupling due to reduced steric hindrance.

Kumada Coupling:

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide to form a carbon-carbon bond, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically advantageous due to the ready availability of Grignard reagents. organic-chemistry.org

The application of the Kumada coupling to this compound would involve the reaction with a Grignard reagent (R-MgX). A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can be incompatible with certain functional groups. organic-chemistry.org However, for a relatively stable substrate like this compound, this reaction could be a viable method for introducing alkyl or aryl substituents. As with other cross-coupling reactions, the use of specialized ligands and reaction conditions can enhance the efficiency and selectivity of the coupling. nih.gov For instance, nickel catalysts with dppe ligands have been shown to be effective in the Kumada coupling of benzylic ethers with aryl Grignard reagents. nih.gov

Table 3: Comparison of Negishi and Kumada Coupling

| Feature | Negishi Coupling | Kumada Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |

| Typical Catalysts | Palladium or Nickel | Nickel or Palladium |

| Functional Group Tolerance | High | Moderate |

| Reagent Reactivity | Moderate | High |

Lithiation and Subsequent Electrophilic Quenching Reactions

The lithiation of aromatic compounds, followed by quenching with an electrophile, is a fundamental strategy for the introduction of a wide range of functional groups. In the case of this compound, the presence of three electron-withdrawing bromine atoms significantly acidifies the aromatic protons, making them susceptible to deprotonation by strong bases like organolithium reagents.

However, a competing reaction is lithium-halogen exchange, which is often faster than deprotonation. Studies on fluorinated bromobenzenes have shown that treatment with butyllithium (B86547) can lead to bromine-lithium exchange. For this compound, it is plausible that treatment with an organolithium reagent at low temperatures would result in lithium-bromine exchange, likely at the most sterically accessible C5 position.

The resulting aryllithium intermediate is a potent nucleophile and can be trapped by a variety of electrophiles. For example, quenching with acetone (B3395972) would yield a tertiary alcohol, while reaction with carbon dioxide would produce a carboxylic acid.

The choice of base and reaction conditions is crucial in determining the outcome. Using a hindered base like lithium diisopropylamide (LDA) can sometimes favor deprotonation over halogen exchange. The specific site of lithiation (deprotonation) would be directed by the combined electronic effects of the benzyloxy and bromine substituents.

Electrophilic Aromatic Substitution Patterns on the Deactivated Ring System

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. msu.edu The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. msu.edumnstate.edu

The benzene ring in this compound is heavily deactivated towards electrophilic attack due to the presence of three strongly electron-withdrawing bromine atoms. msu.edu The benzyloxy group is typically an activating, ortho-, para-directing group. libretexts.org However, in this case, its activating effect is likely overwhelmed by the deactivating effect of the three halogens.

Therefore, forcing conditions would be required to achieve any electrophilic substitution. The directing effect of the substituents would determine the position of the incoming electrophile. The bromine atoms are deactivating but ortho-, para-directing (with the meta position being the least deactivated). libretexts.org The benzyloxy group directs to the ortho and para positions. The para position (C5) is already substituted. The two ortho positions (C2 and C6) are also substituted. This leaves the C4 and C6 positions as potential sites for substitution. The combined directing effects would likely favor substitution at the C4 position, which is ortho to one bromine and meta to the other two, and meta to the benzyloxy group.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). libretexts.orgyoutube.com However, due to the highly deactivated nature of the ring, these reactions may not proceed or may require very harsh conditions, potentially leading to side reactions or decomposition.

Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems

The study of this compound provides an excellent platform for investigating chemo- and regioselectivity in a multi-substituted aromatic system.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary reactive sites are the three C-Br bonds and the C-H bonds. In palladium-catalyzed cross-coupling reactions (Sonogashira, Heck, Negishi, Kumada), the chemoselectivity lies in the reaction at a C-Br bond over a C-H bond.

Regioselectivity concerns the specific position at which a reaction occurs. For this compound, the three bromine atoms are not equivalent. The bromine at C5 is para to the benzyloxy group, while the bromines at C1 and C3 are ortho to it. Steric hindrance plays a significant role in determining the regioselectivity of cross-coupling reactions. The C5 position is the least sterically hindered and would be the most likely site for initial reaction. nih.gov This has been observed in similar systems where coupling occurs at the most accessible position. nih.gov

In reactions involving lithiation, the regioselectivity between deprotonation and lithium-halogen exchange is a key factor. Furthermore, if deprotonation were to occur, the directing effects of the benzyloxy group and the bromine atoms would determine which of the remaining C-H bonds is the most acidic.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations.

For the palladium-catalyzed cross-coupling reactions , the general catalytic cycle involves oxidative addition, transmetalation (for Negishi and Kumada) or migratory insertion (for Heck and Sonogashira), and reductive elimination. wikipedia.orglibretexts.orgillinois.edu Mechanistic studies for these reactions on this compound would focus on determining the rate-limiting step and the factors influencing the regioselectivity. For instance, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states for oxidative addition at the different C-Br bonds to rationalize the observed regioselectivity. rsc.org

In lithiation reactions , mechanistic investigations would aim to distinguish between a deprotonation pathway and a lithium-halogen exchange pathway. This could be achieved through isotopic labeling studies or by analyzing the product distribution under different reaction conditions (e.g., varying temperature, base, or solvent).

For electrophilic aromatic substitution , the mechanism involves the formation of a sigma complex (arenium ion) as a key intermediate. msu.edumnstate.edu The stability of the possible sigma complexes determines the regioselectivity. For this compound, the relative stabilities of the arenium ions formed by attack at different positions would need to be considered to predict the major product. The deactivating nature of the bromine atoms would significantly destabilize the positively charged intermediate, thus slowing down the reaction. msu.edu

Advanced Spectroscopic and Structural Analysis of 2 Benzyloxy 1,3,5 Tribromobenzene

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For 2-(benzyloxy)-1,3,5-tribromobenzene, the spectrum is a composite of absorptions from the tribromophenyl group, the benzyl (B1604629) group, and the ether linkage.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on both the tribrominated and the benzyl benzene (B151609) rings. vscht.cz

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge of the benzyl group will exhibit symmetric and asymmetric stretching vibrations in the region of 2850-2960 cm⁻¹. mnstate.edu

Aromatic C=C Stretching: The skeletal vibrations of the benzene rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub For monosubstituted benzene rings, characteristic peaks are often observed around 1604 cm⁻¹ and 1588 cm⁻¹. aip.org

C-O-C Ether Stretching: Aryl-alkyl ethers display strong, characteristic C-O stretching bands. The Aryl-O stretch is typically found around 1250 cm⁻¹, and the Alkyl-O stretch occurs near 1040 cm⁻¹. The presence of two distinct bands is a strong indicator of the ether linkage. acs.org

C-Br Stretching: The carbon-bromine stretching vibration is found in the far-infrared region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org The presence of multiple bromine atoms may lead to several bands in this region.

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings gives rise to characteristic C-H OOP bending bands in the 680-900 cm⁻¹ region. The 1,2,3,5-tetrasubstituted ring and the monosubstituted benzyl ring will have distinct bands that can help confirm the substitution pattern. wpmucdn.com

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Moiety |

| 3100-3030 | Medium-Weak | C-H Stretch | Aromatic Rings |

| 2960-2850 | Medium-Weak | C-H Stretch | Benzylic -CH₂- |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-O-CH₂ |

| ~1040 | Strong | C-O-C Symmetric Stretch | Aryl-O-CH₂ |

| 690-515 | Strong | C-Br Stretch | Tribromophenyl |

| 900-680 | Medium-Strong | C-H Out-of-Plane Bend | Substituted Aromatics |

Magnetic Resonance Spectroscopy for Investigating Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Benzyl Group Protons: The five protons on the monosubstituted phenyl ring of the benzyl group are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. jove.com

Benzylic Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent in an achiral solvent and are expected to appear as a sharp singlet. This signal is deshielded by the adjacent oxygen and the tribromophenyl ring, typically appearing in the range of δ 4.8–5.2 ppm. libretexts.org

Tribromophenyl Protons: The two remaining protons on the heavily substituted benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region, with a chemical shift influenced by the three bromine atoms and the benzyloxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzyl Ring (C₆H₅) | 7.5 - 7.2 | Multiplet | 5H |

| Tribromophenyl Ring (-C₆H₂Br₃) | ~7.6 | Singlet | 2H |

| Benzylic Methylene (-OCH₂Ph) | 5.2 - 4.8 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer than 13 signals are expected.

Aromatic Carbons: Aromatic carbons typically resonate between δ 110 and 160 ppm. jove.com The carbon attached to the oxygen (ipso-carbon) is significantly deshielded, appearing around δ 155-160 ppm. The carbons bonded to bromine are also shifted due to the halogen effect. rsc.org Carbons on the benzyl ring will show distinct signals for the ipso, ortho, meta, and para positions. nih.gov

Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the range of δ 65-75 ppm, characteristic for an sp³-hybridized carbon attached to an oxygen atom in an ether. oregonstate.edu

Carbons Bonded to Bromine (C-Br): The carbons directly attached to the bromine atoms will have their chemical shifts influenced by the heavy atom effect and electronegativity, typically appearing in the range of δ 115-125 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Tribromophenyl Ring) | 155 - 158 |

| C-H (Tribromophenyl Ring) | 130 - 133 |

| C-Br (Tribromophenyl Ring) | 115 - 120 |

| C-ipso (Benzyl Ring) | 136 - 138 |

| C-ortho (Benzyl Ring) | 128 - 129 |

| C-meta (Benzyl Ring) | 127 - 128 |

| C-para (Benzyl Ring) | 126 - 127 |

| -OCH₂- (Benzylic) | 70 - 75 |

Two-Dimensional NMR Techniques for Correlating Spin Systems

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the protons within the benzyl ring's spin system, helping to assign the ortho, meta, and para positions. No cross-peaks would be expected for the singlet signals of the benzylic CH₂ and the tribromophenyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J_CH). It would definitively link each proton signal to its attached carbon. For example, the benzylic proton singlet at ~5.0 ppm would correlate with the benzylic carbon signal at ~72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). It is crucial for connecting different parts of the molecule. Key correlations would include:

A correlation from the benzylic protons (-OCH₂-) to the ipso-carbon of the benzyl ring.

A crucial correlation from the benzylic protons (-OCH₂-) to the oxygen-bearing carbon (C-2) of the tribromophenyl ring, confirming the ether linkage.

Correlations from the tribromophenyl protons to adjacent carbons within that ring.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula.

For this compound, the molecular formula is C₁₃H₉Br₃O. The presence of three bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This results in a cluster of peaks for the molecular ion (M⁺).

M: Contains three ⁷⁹Br atoms.

M+2: Contains two ⁷⁹Br and one ⁸¹Br atom.

M+4: Contains one ⁷⁹Br and two ⁸¹Br atoms.

M+6: Contains three ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:3:3:1, which is a definitive signature for a compound containing three bromine atoms. HRMS can distinguish these isotopic peaks and confirm that their exact masses correspond to the C₁₃H₉Br₃O formula.

| Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| C₁₃H₉⁷⁹Br₃O | 417.8204 | ~100 |

| C₁₃H₉⁷⁹Br₂⁸¹BrO | 419.8184 | ~150 |

| C₁₃H₉⁷⁹Br⁸¹Br₂O | 421.8163 | ~150 |

| C₁₃H₉⁸¹Br₃O | 423.8143 | ~100 |

Note: Relative abundances are approximate and depend on the precise isotopic abundances used in the calculation.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

As of this writing, a specific crystal structure for this compound is not publicly available. However, based on related structures like diphenyl ether and 1,3,5-tribromobenzene (B165230), a predicted geometry can be described. cdnsciencepub.comresearchgate.net

Molecular Geometry: The molecule is not expected to be planar. The two aromatic rings will be twisted relative to each other around the C-O-C ether linkage to minimize steric hindrance. researchgate.net The C-O-C bond angle is expected to be slightly larger than the ideal sp³ angle of 109.5°, likely around 116-120°, as is common for diphenyl ethers. cdnsciencepub.com The bulky bromine atoms will likely cause some distortion in the planarity of the tribrominated benzene ring.

Solid-State Packing: In the absence of strong hydrogen bond donors or acceptors, the crystal packing will be dominated by van der Waals forces. Potential π-π stacking interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal lattice. The crystal structure of 1,3,5-tribromobenzene itself is known to be orthorhombic, which provides a model for the packing of the tribromophenyl moiety. researchgate.net

Conformational Analysis and Rotational Barriers of the Benzyloxy Group

The conformational landscape and the dynamics of the benzyloxy group in this compound are dictated by the significant steric hindrance imposed by the two ortho-bromine substituents on the phenyl ring. While specific experimental or computational studies on the rotational barriers of this compound are not extensively documented in the current body of scientific literature, valuable insights can be drawn from research on other highly hindered benzyl ethers. These analogous systems provide a framework for understanding the conformational preferences and the energetic barriers to rotation that are likely to be present in the title compound.

Studies on sterically congested benzyl ethers, particularly those with bulky substituents in the ortho positions of the phenyl ring, have demonstrated that the rotation around the Ar–O and O–CH₂ bonds is significantly restricted. nih.gov This restriction gives rise to stable conformers and measurable rotational barriers.

Key Research Findings from Analogous Hindered Benzyl Ethers:

Research employing low-temperature and Nuclear Overhauser Effect (NOE) NMR spectroscopy, in conjunction with ab initio computations, on highly hindered benzyl ethers has revealed the following key features which can be extrapolated to this compound:

Preferred Conformations: In many instances of sterically hindered benzyl ethers, the molecule adopts a synclinal (sc) conformation. nih.gov However, in cases of extreme steric hindrance, a syn-periplanar (sp) conformation has been identified and confirmed by X-ray diffraction. nih.gov Given the presence of two bulky bromine atoms flanking the ether linkage in this compound, a similar conformational preference is anticipated. The syn conformation, where the benzyl group is oriented towards the substituted part of the phenyl ring, is generally favored to minimize steric clashes.

Atropisomerism and Enantiomerization Barriers: The restricted rotation around the C(aryl)-O bond in these hindered ethers can lead to atropisomerism, where the molecule exists as a pair of slowly interconverting enantiomers. The energy barriers for this enantiomerization process have been measured for several hindered benzyl ethers and typically fall within a specific range. nih.gov

Observation of Minor Conformers: In some cases, minor anti-periplanar (ap) atropisomers have also been observed, and the energy barrier for the interconversion from the more stable synclinal (sc) form to the anti-periplanar (ap) form has been quantified. nih.gov

The following table summarizes the enantiomerization and interconversion barriers observed in a study of highly hindered benzyl ethers, which can serve as a reference for the expected energetic landscape of this compound.

| Compound Type | Conformation | Process | Rotational Barrier (kcal mol⁻¹) |

| Highly Hindered Benzyl Ether (Example 1) | synclinal (sc) | Enantiomerization | 6.6 - 9.7 |

| Highly Hindered Benzyl Ether (Example 2) | syn-periplanar (sp) | Enantiomerization | 6.6 - 9.7 |

| Highly Hindered Benzyl Ether (Example 3) | synclinal (sc) | sc to anti-periplanar (ap) | 11.7 |

| Highly Hindered Benzyl Ether (Example 4) | synclinal (sc) | sc to anti-periplanar (ap) | 11.9 |

Table 1. Rotational barriers in highly hindered benzyl ethers, analogous to this compound. Data sourced from a study on the structure and stereodynamics of atropisomers of highly hindered benzyl ethers. nih.gov

For this compound, the substantial steric bulk of the three bromine atoms, particularly the two at the ortho positions, would be expected to create a significant barrier to rotation for the benzyloxy group. This would likely result in a well-defined preferred conformation and a rotational barrier that could be determined experimentally using dynamic NMR (DNMR) techniques at low temperatures. Computational methods, such as Density Functional Theory (DFT), could also provide valuable theoretical insights into the stable conformers and the transition states connecting them, further elucidating the conformational dynamics of this molecule.

Theoretical and Computational Investigations of 2 Benzyloxy 1,3,5 Tribromobenzene

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These calculations can predict molecular geometry, stability, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Geometrical optimization using DFT allows for the determination of the lowest-energy three-dimensional structure of 2-(benzyloxy)-1,3,5-tribromobenzene. This process yields precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Furthermore, DFT calculations can be employed to determine key energetic parameters that describe the molecule's stability. These include the total energy, enthalpy, and Gibbs free energy of formation. Such calculations are vital for comparing the relative stabilities of different isomers or conformations and for understanding the thermodynamics of reactions involving this compound.

Table 1: Representative Theoretical Geometrical and Energetic Data for this compound *

| Parameter | Description | Illustrative Value |

| Geometrical Parameters | ||

| C-Br Bond Length | The length of the covalent bond between a carbon atom of the benzene (B151609) ring and a bromine atom. | ~1.90 Å |

| C-O (ether) Bond Length | The length of the covalent bond between the phenyl carbon and the ether oxygen. | ~1.37 Å |

| O-CH₂ Bond Length | The length of the covalent bond between the ether oxygen and the benzylic carbon. | ~1.43 Å |

| C-O-C Bond Angle | The angle formed by the phenyl carbon, the ether oxygen, and the benzylic carbon. | ~118° |

| Energetic Parameters | ||

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies with basis set |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Data not available |

| Gibbs Free Energy of Formation | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | Data not available |

*Note: The values presented in this table are illustrative and are based on general principles of computational chemistry for similar molecules. Actual values would be dependent on the specific level of theory and basis set employed in the calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO's energy reflects its electron-accepting character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich benzyloxy moiety, particularly the oxygen atom and the associated phenyl ring. In contrast, the LUMO is anticipated to be distributed over the electron-deficient tribrominated benzene ring, influenced by the strong electron-withdrawing nature of the bromine atoms. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound *

| Molecular Orbital | Property | Estimated Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.5 eV |

*Note: These energy values are estimations based on the analysis of similar aromatic ether compounds and are for illustrative purposes. Precise values would require specific quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be generated for this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions within the molecule. This information is crucial for assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be computationally predicted. These predictions are highly valuable for assigning the signals in experimental NMR spectra, aiding in the definitive structural elucidation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the molecule's chromophores and its potential color and photophysical properties.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space.

The primary source of flexibility in this molecule is the rotation around the C-O-C ether linkage. MD simulations can track the trajectory of all atoms over a period of time, revealing the accessible conformations and the energetic barriers between them. This analysis helps in understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological system or a reaction medium.

Computational Modeling of Reactivity and Reaction Pathways

Computational models can provide significant insights into the chemical reactivity of this compound. By calculating the molecular electrostatic potential (MEP) map, it is possible to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. For this molecule, the oxygen atom of the benzyloxy group is expected to be a region of high electron density (a nucleophilic site), while the carbon atoms bonded to the bromine atoms would be relatively electron-poor (electrophilic sites).

Furthermore, computational modeling can be used to investigate potential reaction pathways. For example, the mechanisms of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, at the C-Br bonds could be modeled. These calculations would involve determining the structures and energies of transition states and intermediates to predict the most favorable reaction conditions and product outcomes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. While specific QSAR studies on this compound itself may not be available, the methodology could be applied to a series of its derivatives.

In a hypothetical QSAR study, one could systematically vary the substituents on either of the phenyl rings of this compound to create a library of related compounds. For each of these derivatives, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters) would be calculated. These descriptors would then be correlated with a measured activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods to build a QSAR model. Such a model could then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding the rational design of novel compounds with enhanced or specific activities.

Derivatization and Design of Novel Compounds Based on the 2 Benzyloxy 1,3,5 Tribromobenzene Scaffold

Synthesis of Oligomeric and Polymeric Materials

The trifunctional nature of 2-(benzyloxy)-1,3,5-tribromobenzene makes it a prime candidate for the synthesis of hyperbranched polymers and oligomers through step-growth polymerization. The three bromine atoms can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the formation of rigid and thermally stable polymeric backbones.

Research Findings: The utility of poly-halogenated aromatic compounds in polymerization is well-established. By employing transition-metal-catalyzed cross-coupling reactions, the this compound core can be linked with various monomers to form extended one-dimensional or two-dimensional polymeric networks. For instance, Suzuki coupling with diboronic acids or Sonogashira coupling with diynes can produce polyphenylenes or polyphenylene-ethynylenes, respectively. The benzyloxy group can be retained to ensure solubility and processability or removed post-polymerization to introduce phenolic functionalities, which can alter the material's properties or serve as sites for further grafting. A related compound, 2-Allyloxy-1,3,5-tribromobenzene, highlights the potential for polymerization through its unsaturated allyl group.

| Reaction Type | Co-monomer | Resulting Linkage | Potential Polymer Class |

|---|---|---|---|

| Suzuki Coupling | Benzene-1,4-diboronic acid | Aryl-Aryl | Hyperbranched Polyphenylenes |

| Sonogashira Coupling | 1,4-Diethynylbenzene | Aryl-Alkynyl | Hyperbranched Polyphenylenes-ethynylenes |

| Stille Coupling | 1,4-Bis(trimethylstannyl)benzene | Aryl-Aryl | Hyperbranched Polyphenylenes |

| Buchwald-Hartwig Amination | 1,4-Phenylenediamine | Aryl-Amine | Hyperbranched Polyanilines |

Development of Dendrimers and Star-Shaped Molecules

The C3 symmetry of the this compound scaffold is ideally suited for the construction of dendrimers and star-shaped molecules. These architectures are synthesized from a central core, with branches extending outwards in a regular fashion, leading to well-defined, monodisperse macromolecules. nih.gov

Research Findings: Star-shaped molecules are often built around a 1,3,5-trisubstituted benzene (B151609) core. nih.gov The meta-substitution pattern effectively isolates the electronic conjugation of the arms attached to the core. nih.gov Using this compound as the core (Generation 0), dendrons can be attached at the three bromine positions using convergent or divergent synthetic strategies. mdpi.com For example, a convergent approach would involve preparing dendron wedges with a reactive functional group at the focal point, which then couples to the tribromo-core. A divergent approach would involve reacting the core with monomers that add a new layer of branching points in each step. nih.gov The resulting molecules are often highly fluorescent and can have applications in organic electronics and sensing.

A hypothetical star-shaped molecule, Compound A , could be synthesized by the Suzuki coupling of this compound with three equivalents of a pyrene-1-boronic acid derivative. The resulting molecule would feature a central core with three extended pyrene (B120774) arms, likely exhibiting the strong fluorescence characteristic of the pyrene units.

| Property | Predicted Value | Rationale/Comment |

|---|---|---|

| Absorption λmax | ~350 nm | Based on the absorption of the pyrene chromophore. |

| Emission λmax | ~420 nm | Typical blue-violet fluorescence from pyrene derivatives. |

| Quantum Yield (Φ) | High (>0.7) | Pyrene is a highly efficient fluorophore. |

| Molecular Structure | Propeller-shaped | Steric hindrance between the arms and the central core forces a non-planar conformation. nih.gov |

Preparation of Ligands for Coordination Chemistry

Modification of the this compound scaffold can yield novel multitopic ligands for coordination chemistry. By replacing the bromine atoms with donor groups, ligands can be designed to coordinate with one or more metal centers, forming discrete polynuclear complexes or extended coordination polymers.

Research Findings: The design of N-heterocyclic carbene (NHC) ligands has led to versatile systems for anchoring multiple metal centers. nih.gov Similarly, the three bromine atoms on the this compound scaffold can be substituted with various coordinating moieties such as pyridines, phosphines, or imidazoles through established cross-coupling methodologies. This would create a tripodal ligand capable of binding a single metal center in a chelating fashion or bridging multiple metal centers to form larger assemblies. The benzyloxy group can also be modified or removed to introduce an additional donor site (e.g., a phenolate (B1203915) oxygen), creating a tetradentate ligand. Such multidentate ligands are crucial in catalysis, enabling cooperative effects between metal centers.

| Ligand Name | Modification | Potential Donor Atoms | Potential Coordination Mode |

|---|---|---|---|

| Tris(2-pyridyl) Derivative | Suzuki coupling with 2-pyridylboronic acid | 3 x N (pyridyl) | Tripodal, facial coordination to a single metal; bridging ligand for 3 metal centers. |

| Tris(diphenylphosphino) Derivative | Coupling with diphenylphosphine (B32561) | 3 x P (phosphine) | Tripodal, formation of stable complexes with late transition metals. |

| Tris(4-carboxyphenyl) Derivative | Suzuki coupling with 4-carboxyphenylboronic acid | 6 x O (carboxylate) | Tris(dicarboxylate) linker for Metal-Organic Frameworks (MOFs). |

| Debenzylated Tris(2-pyridyl) Derivative | Suzuki coupling followed by debenzylation | 3 x N (pyridyl), 1 x O (phenolate) | Tetradentate, encapsulating a single metal ion. |

Design of Framework Materials (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from molecular building blocks. unt.eduresearchgate.net The defined geometry and functionality of this compound make it an excellent candidate as a trigonal node for the construction of such frameworks.

Research Findings: COFs are constructed through reversible covalent bond formation, resulting in highly ordered, porous polymers. nih.govrsc.org Hexagonal 2D COFs are typically formed by the self-condensation of trigonal (C3) monomers or the co-condensation of trigonal and linear (C2) monomers. nih.gov After chemical modification, such as converting the bromine atoms to formyl or boronic acid groups, this compound can act as a C3-symmetric node. For example, co-condensation of the derived trialdehyde with a linear diamine like p-phenylenediamine (B122844) would yield an imine-linked 2D COF with a hexagonal pore structure. The benzyloxy groups would line the pores, imparting a hydrophobic character and potentially influencing guest binding.

For MOFs, the scaffold would first be functionalized to create a tritopic carboxylate linker, for instance, by Suzuki coupling with 4-carboxyphenylboronic acid followed by hydrolysis of the resulting esters. This tritopic linker, analogous to benzene-1,3,5-tricarboxylic acid (BTC), could then be reacted with metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) to form highly porous and crystalline MOFs. researchgate.net

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Topology | Hexagonal (hcb) | Based on the self-condensation of a C3-symmetric monomer. nih.gov |

| Pore Shape | Hexagonal | Resulting from the geometry of the building blocks. nih.gov |

| Pore Functionality | Hydrophobic, Aromatic | Lined with benzyloxy and phenyl groups. |

| Porosity | Permanent | Characteristic of rigid COF structures. unt.edu |

| Potential Application | Gas storage, separation | Based on the permanent porosity and tunable pore environment. rsc.org |

Modification for Specific Supramolecular Interactions

Supramolecular chemistry involves the design of systems based on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mpg.de The this compound scaffold can be functionalized to promote specific self-assembly into ordered supramolecular structures.

Research Findings: The self-assembly of molecules is dictated by a delicate balance of intermolecular forces. Benzene-1,3,5-tricarboxamides (BTAs), for example, are known to self-assemble into helical fibrous structures driven by threefold hydrogen bonding. nih.gov By converting the bromine atoms of the scaffold into amide or carboxylic acid functionalities, similar self-assembly motifs can be targeted.

Debenzylation of the core to reveal the phenol (B47542) is a key step, as the hydroxyl group is a strong hydrogen bond donor and acceptor. This phenolic -OH, in concert with other functional groups introduced at the former bromine positions, can direct the formation of specific 2D or 3D assemblies. For example, attaching long alkyl chains to the periphery would introduce strong van der Waals interactions, promoting aggregation into columnar liquid crystalline phases. The interplay between hydrogen bonding from the central phenol and π-π stacking of the aromatic arms would define the ultimate supramolecular architecture.

| Functional Group Introduced | Primary Interaction | Potential Supramolecular Structure |

|---|---|---|

| Carboxylic Acids (after debenzylation) | Hydrogen Bonding | 2D "honeycomb" networks on surfaces. mpg.de |

| Amides (with long alkyl chains) | Hydrogen Bonding, van der Waals | 1D fibers, columnar liquid crystals. |

| Extended Aromatic Systems (e.g., Pyrene) | π-π Stacking | Stacked columnar aggregates. |

| Crown Ether Moieties | Host-Guest (Ion Recognition) | Ion-responsive assemblies. |

Potential Research Applications and Future Directions for 2 Benzyloxy 1,3,5 Tribromobenzene

Exploration as a Versatile Intermediate in Complex Molecule Synthesis

The chemical architecture of 2-(Benzyloxy)-1,3,5-tribromobenzene makes it a highly useful intermediate in the synthesis of more complex organic molecules. The presence of three bromine atoms offers multiple sites for subsequent chemical modifications, such as cross-coupling reactions, while the benzyloxy group can be retained or cleaved to reveal a hydroxyl group, further expanding its synthetic utility.

One common synthetic route to this compound involves the benzylation of 2,4,6-tribromophenol (B41969). This reaction is typically carried out using benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The efficiency of this benzylation is influenced by factors such as solvent polarity and temperature, with elevated temperatures generally favoring the reaction kinetics.

Another synthetic approach starts with 1,3,5-tribromobenzene (B165230), where a hydroxyl group is introduced at the 2-position, followed by benzylation. The synthesis of the 1,3,5-tribromobenzene precursor itself can be achieved through the bromination of aniline (B41778) to produce 2,4,6-tribromoaniline, which is then diazotized and treated with ethanol (B145695) to replace the diazonium group with a hydrogen atom. wikipedia.orgorgsyn.org

The strategic placement of the bromine atoms and the benzyloxy group allows for selective reactions. For instance, the bromine atoms can be sequentially replaced through various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce new carbon-carbon bonds. wikipedia.org This step-wise functionalization is crucial for the construction of intricate molecular frameworks.

Investigation in Optoelectronic Material Development

The development of novel organic materials for optoelectronic applications is a rapidly growing field, and polycyclic aromatic compounds are often at the core of these materials. While direct research on this compound in this area is not extensively documented, its structural motifs suggest potential. The tribrominated benzene (B151609) core can be functionalized to create larger, conjugated systems with tailored electronic properties.

For example, through Suzuki coupling reactions, the bromine atoms can be replaced with various aryl groups, extending the π-conjugation of the molecule. wikipedia.org This is a key strategy in designing organic semiconductors and light-emitting materials. The benzyloxy group, while not directly contributing to conjugation, can influence the solid-state packing and solubility of the resulting materials, which are critical parameters for device performance.

Furthermore, the synthesis of related compounds, such as 1,3,5-tris(α,β,β-trifluorovinyl)benzene from 1,3,5-tribromobenzene, highlights the potential for creating novel monomers for polymerization from this class of molecules. sigmaaldrich.com Such monomers can lead to the formation of polymers with interesting optical and electronic properties suitable for applications in light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic cells.

Studies in Molecular Recognition and Sensing

The field of molecular recognition focuses on the specific, non-covalent interactions between a host molecule and a guest molecule. The structure of this compound, with its electron-rich benzyloxy group and the potential for halogen bonding from the bromine atoms, makes it an interesting candidate for studies in this area.

The benzyloxy group can participate in π-stacking interactions with other aromatic systems, while the bromine atoms can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. The ability to form specific interactions makes this compound and its derivatives potential building blocks for creating molecular sensors.

For instance, functionalization of the benzene ring could introduce reporter groups whose spectroscopic properties change upon binding to a specific analyte. The design of such sensors would rely on a detailed understanding of the intermolecular forces at play, a field where this compound could serve as a model compound for fundamental studies.

Advancements in Catalysis using Derived Ligands

The development of new ligands is crucial for advancing the field of catalysis. While this compound is not a ligand itself, it serves as a valuable precursor for the synthesis of more complex molecules that can act as ligands for transition metal catalysts.